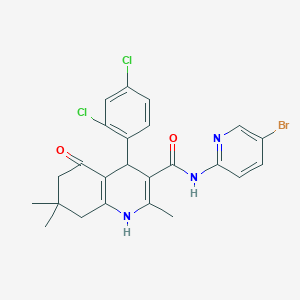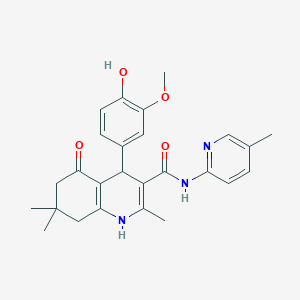
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing it from interacting with acetylated histones and other transcription factors. This leads to the suppression of oncogenic gene expression and the promotion of apoptosis in cancer cells. Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the replication of human papillomavirus (HPV) and hepatitis B virus (HBV). Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to increase insulin sensitivity, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, making it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation. However, one of the limitations of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for the study of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One area of interest is the development of more potent and selective N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors with longer half-lives. Additionally, the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of active research. Finally, the combination of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy, is an area of interest for improving cancer treatment outcomes.
Conclusion
In conclusion, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation, and its anti-cancer and anti-inflammatory properties make it a potential treatment for a variety of diseases. However, its relatively short half-life and limitations in vivo highlight the need for further research and development.
合成法
The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the condensation of 2,4-dichlorophenylacetonitrile with 5-bromo-2-pyridinecarboxaldehyde, followed by reduction and cyclization to form the quinoline ring. The final step involves the introduction of the carboxamide group to the quinoline ring. The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been optimized to increase yield and purity, making it readily available for scientific research.
科学的研究の応用
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a member of the bromodomain and extraterminal domain (BET) protein family, which plays a crucial role in gene expression regulation. Inhibiting N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to suppress the growth of cancer cells, making it a promising target for cancer therapy.
特性
製品名 |
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H22BrCl2N3O2 |
分子量 |
535.3 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22BrCl2N3O2/c1-12-20(23(32)30-19-7-4-13(25)11-28-19)21(15-6-5-14(26)8-16(15)27)22-17(29-12)9-24(2,3)10-18(22)31/h4-8,11,21,29H,9-10H2,1-3H3,(H,28,30,32) |
InChIキー |
STPXDHXLWFLOPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)